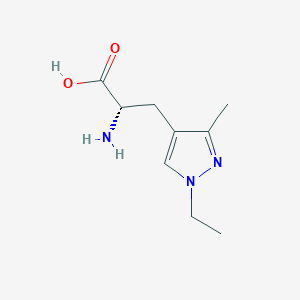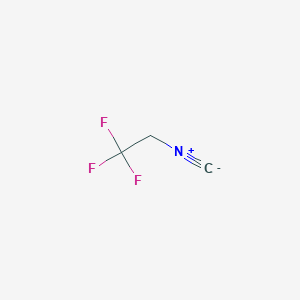
(2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that features both an amino group and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino acid side chain. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The amino acid side chain can then be introduced through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrazole ring or the amino acid side chain.
Substitution: The amino group and the pyrazole ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
科学的研究の応用
(2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (2S)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
- (2S)-2-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid
- (2S)-2-amino-3-(1-ethyl-3-methyl-1H-imidazol-4-yl)propanoic acid
Uniqueness
(2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new materials and pharmaceuticals with tailored properties.
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
(2S)-2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-3-12-5-7(6(2)11-12)4-8(10)9(13)14/h5,8H,3-4,10H2,1-2H3,(H,13,14)/t8-/m0/s1 |
InChIキー |
DQAARDUVMMYDOO-QMMMGPOBSA-N |
異性体SMILES |
CCN1C=C(C(=N1)C)C[C@@H](C(=O)O)N |
正規SMILES |
CCN1C=C(C(=N1)C)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11725147.png)
![3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11725151.png)



![4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B11725179.png)

![4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine](/img/structure/B11725188.png)
![2-Cyano-3-[2-(prop-2-en-1-yloxy)naphthalen-1-yl]prop-2-enethioamide](/img/structure/B11725196.png)
![2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B11725202.png)
![(2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11725208.png)
![N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11725211.png)
